Cyclopentamine hydrochloride

概要

説明

シクロペンタミン塩酸塩は、血管収縮剤として分類される交感神経刺激性アルキルアミンです。以前は、ヨーロッパおよびオーストラリアにおいて、鼻充血緩和剤として市販薬として使用されていました。 より効果的で安全な代替品が利用可能になったため、大部分で販売が中止されています .

2. 製法

合成経路および反応条件: シクロペンタミン塩酸塩の調製には、いくつかの段階が含まれます。一例として、cis-1,4-ジクロロ-2-ブテンとニトロメタンを、25〜80度の温度範囲でアルカリ触媒の存在下で反応させる方法があります。 この反応によって4-ニトロ-シクロペンチル-1-アルケニルが生成され、これを還元してシクロペンタミンを得ます .

工業的製造方法: 工業的製造方法では、収量と純度を最適化し、同時にコストを最小限に抑えることに重点が置かれます。 このプロセスでは、一般的に入手可能な原料を使用し、ジアゾ化などの複雑な反応を避けます。ジアゾ化は、コストがかかり、管理が難しい場合があります .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of cyclopentamine hydrochloride involves several steps. One method includes the reaction of cis-1,4-dichloro-2-butene with nitromethane in the presence of an alkaline catalyst at temperatures ranging from 25 to 80 degrees Celsius. This reaction produces 4-nitro-cyclopentyl-1-alkenyl, which is then reduced to obtain cyclopentamine .

Industrial Production Methods: Industrial production methods focus on optimizing yield and purity while minimizing costs. The process typically involves the use of readily available raw materials and avoids complex reactions like diazotization, which can be costly and difficult to manage .

化学反応の分析

反応の種類: シクロペンタミン塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: 対応する酸化物を生成するために酸化することができます。

還元: 還元反応によって、さまざまなアミン誘導体に変換することができます。

置換: 官能基を別の基に置き換える置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムおよび三酸化クロムがあります。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。

置換: 条件は置換基によって異なりますが、一般的な試薬にはハロゲンおよびアルキル化剤があります。

主な生成物: これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってシクロペンタノン誘導体が得られる場合があり、還元によってさまざまなアミン化合物が生成される場合があります .

4. 科学研究における用途

化学: 他の化学化合物の合成における中間体として役立ちます。

生物学: 神経伝達物質の放出および受容体相互作用に対する影響が調査されています。

医学: 以前は鼻充血緩和剤として使用されていましたが、興奮作用についても調査されています。

科学的研究の応用

Scientific Research Applications

Cyclopentamine hydrochloride has garnered interest in various scientific domains, particularly in pharmacology and medicinal chemistry. Its applications include:

1. Psychostimulant Research

- This compound is studied for its psychostimulant properties, which may influence neurotransmitter systems in the brain, particularly dopamine and norepinephrine. This mechanism is similar to that of other stimulants, suggesting potential uses in treating mood disorders and cognitive impairments .

2. Cognitive Enhancement

- The compound has been investigated for its potential to enhance cognitive functions, particularly in conditions like Attention Deficit Hyperactivity Disorder (ADHD). Studies indicate that cyclopentamine may improve attention and focus through its stimulant effects.

3. Antidepressant Properties

- Research has indicated that this compound may exhibit antidepressant-like effects due to its modulation of mood-regulating neurotransmitters. This aspect is crucial for developing new therapeutic strategies for depression.

4. Historical Use in Medicine

- Historically, cyclopentamine was used as an over-the-counter treatment for nasal congestion in Europe and Australia. However, it has been largely discontinued due to safety concerns and the availability of more effective alternatives like propylhexedrine .

The biological activity of this compound has been explored in several studies:

- Neurotransmitter Interaction Study : Findings suggest that cyclopentamine increases dopamine and norepinephrine levels in animal models, indicating its potential utility in treating mood disorders.

- Cognitive Function Improvement : Studies have shown that the compound can enhance cognitive performance, particularly beneficial for individuals with ADHD.

Case Studies and Research Findings

Several key studies have contributed to understanding the applications and effects of this compound:

| Study Focus | Findings |

|---|---|

| Neurotransmitter Interaction | Cyclopentamine significantly increased levels of dopamine and norepinephrine in animal models, suggesting antidepressant potential. |

| Cognitive Enhancement | Demonstrated improvements in attention and focus in ADHD models, highlighting its cognitive-enhancing properties. |

| Stereochemical Influence | Research indicates that the trans isomer of cyclopentamine exhibits greater biological activity than its cis counterpart, emphasizing the importance of stereochemistry in pharmacological effects. |

作用機序

シクロペンタミン塩酸塩は、ノルエピネフリン、エピネフリン、ドーパミンなどのカテコールアミン神経伝達物質の放出剤として作用します。ノルエピネフリンおよびエピネフリンに対するその影響は、その鼻充血緩和作用を媒介し、3つの神経伝達物質すべてに対するその影響は、その興奮作用に寄与しています。 この化合物は、アルファおよびベータアドレナリン受容体と相互作用し、さまざまな生理学的反応に影響を与えます .

類似化合物:

プロピルヘキセドリン: 構造は類似していますが、シクロペンチル基の代わりにシクロヘキシル基を含んでいます。

メタンフェタミン: フェニル基を含み、芳香族分子となっています。

シペナミン: トランス-2-フェニルシクロペンチルアミンで、構造的に関連していますが、薬理学的特性が異なります。

ユニーク性: シクロペンタミン塩酸塩は、シクロペンタン環構造によりユニークで、プロピルヘキセドリンやメタンフェタミンなどの他の化合物とは異なります。 この構造の違いは、その効力と薬理学的効果に影響を与え、芳香族対応物よりも効力が弱くなります .

類似化合物との比較

Propylhexedrine: Similar in structure but contains a cyclohexyl group instead of a cyclopentyl group.

Methamphetamine: Contains a phenyl group, making it an aromatic molecule.

Cypenamine: Trans-2-phenylcyclopentylamine, structurally related but with different pharmacological properties.

Uniqueness: Cyclopentamine hydrochloride is unique due to its cyclopentane ring structure, which differentiates it from other compounds like propylhexedrine and methamphetamine. This structural difference impacts its potency and pharmacological effects, making it less potent than its aromatic counterparts .

生物活性

Cyclopentamine hydrochloride (CP HCl) is a sympathomimetic amine that has garnered interest due to its biological activity, particularly its effects on the sympathetic nervous system. This article explores the compound's mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

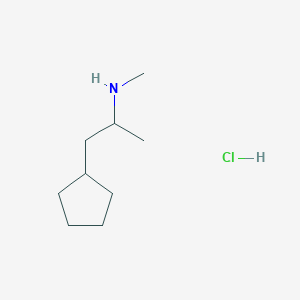

This compound is characterized by a cyclopentane ring with an amine group and a hydrochloride salt, which enhances its solubility in water. Its chemical structure contributes to its biological activity, primarily by mimicking the effects of norepinephrine, a key neurotransmitter in the sympathetic nervous system. The structural formula can be represented as follows:

CP HCl acts primarily by increasing the release of norepinephrine from nerve endings. This mechanism leads to various physiological effects:

- Vasoconstriction : Increased blood pressure due to narrowing of blood vessels.

- Bronchodilation : Relaxation of bronchial muscles, facilitating easier breathing.

- Increased heart rate : Stimulation of cardiac output.

The drug was initially developed in the 1940s as a nasal decongestant but has since been discontinued for this purpose in favor of safer alternatives. However, it remains relevant in scientific research for studying sympathomimetics and their effects on the nervous system.

Sympathomimetic Activity

Research indicates that CP HCl exhibits significant sympathomimetic activity, influencing both alpha and beta adrenergic receptors. Studies have shown that it can effectively block isoproterenol-induced inhibition in isolated rabbit ileum preparations, suggesting a complex interaction with adrenergic receptors .

Case Studies and Research Findings

- In Vitro Studies : In various studies involving isolated tissues, CP HCl demonstrated a capacity to modulate responses mediated by adrenergic receptors, indicating its potential utility in pharmacological research .

- Bioequivalence Testing : A study involving bioequivalence testing highlighted the importance of understanding the pharmacokinetic profiles of CP HCl when compared to other sympathomimetics like ephedrine sulfate. This research emphasized the need for rigorous testing methods to ensure consistent therapeutic outcomes .

- Corrosion Inhibition Studies : Interestingly, CP HCl has also been investigated for its potential as a corrosion inhibitor in steel surfaces, showcasing its versatility beyond traditional pharmacological applications .

Data Tables

The following table summarizes key pharmacological properties and effects observed in studies involving this compound:

| Property | Observation |

|---|---|

| Chemical Formula | C₅H₁₀N·HCl |

| Sympathomimetic Activity | Increases norepinephrine release |

| Vasoconstriction | Significant increase in blood pressure |

| Bronchodilation | Facilitates easier breathing |

| Heart Rate | Increases cardiac output |

特性

IUPAC Name |

1-cyclopentyl-N-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-8(10-2)7-9-5-3-4-6-9;/h8-10H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZPRABQSGUFBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCCC1)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923189 | |

| Record name | 1-Cyclopentyl-N-methylpropan-2-amine-hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

538-02-3 | |

| Record name | Cyclopentaneethanamine, N,α-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopentyl-N-methylpropan-2-amine-hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENTAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F551446KF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is cyclopentamine hydrochloride quantified in pharmaceutical mixtures?

A1: this compound can be quantified in pharmaceutical mixtures using a colorimetric assay. [] This method utilizes the reaction of this compound, a secondary amine, with copper dithiocarbamate to produce a colored complex measurable by spectrophotometry. [] This approach allows for the simultaneous determination of this compound alongside other antihistamines like methapyrilene hydrochloride and pyrrobutamine phosphate. []

Q2: Can this compound increase the solubility of other compounds?

A2: Yes, this compound demonstrates solubilizing properties for certain aliphatic and aromatic acids in aqueous solutions. [] This solubilization effect becomes particularly pronounced at higher concentrations of this compound. [] The degree of solubilization and the temperature range in which it occurs are influenced by the specific structures of both the this compound and the acid in question. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。